2-(4-chlorophenoxy)-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide is a complex organic compound that features a chlorophenoxy group and an imidazo[1,2-a]pyrimidinyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Mechanism of Action
Target of Action
The compound contains an imidazo[1,2-a]pyrimidine moiety . Compounds with this moiety have been found to have various biological activities and can act as inhibitors for different targets. For example, some imidazo[1,2-a]pyrimidine derivatives have been discovered as CDK4/6 inhibitors .
Biochemical Pathways
If it acts as a cdk4/6 inhibitor, it could affect cell cycle regulation .
Result of Action
If it acts as a cdk4/6 inhibitor, it could potentially stop the proliferation of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide typically involves multiple steps, including the formation of the imidazo[1,2-a]pyrimidine core and subsequent functionalization. Common synthetic methods include:
Multicomponent Reactions: These reactions involve the combination of three or more reactants to form the imidazo[1,2-a]pyrimidine scaffold.
Condensation Reactions: These reactions are used to form the imidazo[1,2-a]pyrimidine ring by condensing appropriate precursors.
Intramolecular Cyclizations: This method involves the cyclization of linear precursors to form the heterocyclic imidazo[1,2-a]pyrimidine structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(4-chlorophenoxy)-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide is unique due to its specific combination of functional groups and the presence of both the chlorophenoxy and imidazo[1,2-a]pyrimidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Biological Activity
2-(4-chlorophenoxy)-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article presents a detailed overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C21H17ClN4O3, with a molecular weight of 436.9 g/mol. Its structure features a chlorophenoxy group and an imidazo[1,2-a]pyrimidine moiety, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realms of anticancer and antimicrobial effects. The following sections detail specific findings related to its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyrimidines possess notable anticancer properties. For example:
- Cell Line Studies : The compound was evaluated against several cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (lung cancer), and HCT116 (colon cancer). Results indicated significant cytotoxicity with IC50 values in the micromolar range:
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various pathogens:
- Bacterial Strains : It exhibited activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli, respectively. The disc diffusion method revealed zones of inhibition indicative of its effectiveness .
- Fungal Strains : Against fungal strains like Candida albicans and Aspergillus flavus, the compound showed promising antifungal activity through agar diffusion tests .
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes and pathways associated with tumor growth and microbial resistance:
- Aurora-A Kinase Inhibition : Compounds similar to this compound have been shown to inhibit Aurora-A kinase, a critical regulator of cell division .
- GABA Receptor Modulation : Some derivatives have been identified as ligands for GABA receptors, suggesting potential anxiolytic effects .
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Case Study on Anticancer Efficacy :
- Case Study on Antimicrobial Properties :
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2/c21-15-4-8-17(9-5-15)27-13-19(26)23-16-6-2-14(3-7-16)18-12-25-11-1-10-22-20(25)24-18/h1-12H,13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMGAZIQSJZFNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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